2-Fluoro-4-(3-thienyl)aniline
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Overview
Description
2-Fluoro-4-(3-thienyl)aniline is an organic compound with the molecular formula C10H8FNS. It consists of a fluorine atom, a thienyl group (a sulfur-containing five-membered ring), and an aniline moiety (an aromatic amine).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-thienyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-thienyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Fluoro-4-(3-thienyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-thienyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline moiety can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar structural features but lacks the thienyl group.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit various biological and industrial applications.
Uniqueness
2-Fluoro-4-(3-thienyl)aniline is unique due to the presence of both a fluorine atom and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and pharmaceuticals .
Properties
Molecular Formula |
C10H8FNS |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-fluoro-4-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6H,12H2 |
InChI Key |
UCFXICCDHCHHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)F)N |
Origin of Product |
United States |
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